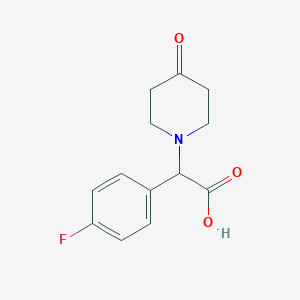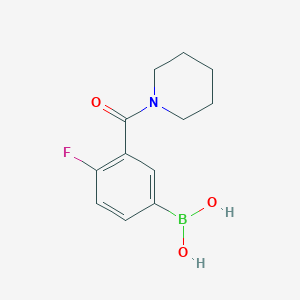![molecular formula C18H22ClNO B1437322 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline CAS No. 1040685-85-5](/img/structure/B1437322.png)
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline
Descripción general
Descripción
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline is an organic compound with the molecular formula C18H22ClNO and a molecular weight of 303.83 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a chloro-substituted phenoxy group and a dimethylaniline moiety .
Métodos De Preparación
The synthesis of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroethylamine hydrochloride, followed by the alkylation of the resulting intermediate with 3,4-dimethylaniline . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mecanismo De Acción
The mechanism of action of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s phenoxy and aniline groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or type of substituents on the phenoxy or aniline groups.
4-Chloro-3,5-dimethylphenol: This compound shares the chloro and dimethyl substituents but lacks the ethyl and aniline groups, resulting in different chemical properties and applications.
Propiedades
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-12-5-6-16(9-13(12)2)20-7-8-21-17-10-14(3)18(19)15(4)11-17/h5-6,9-11,20H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANOEANPOKFNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


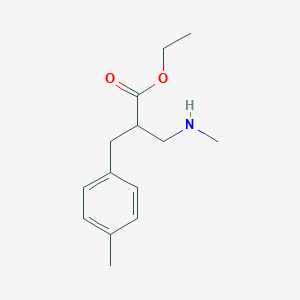
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)

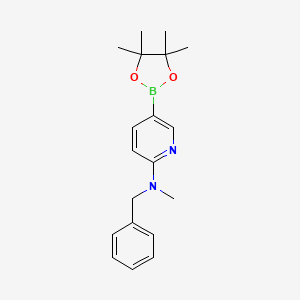
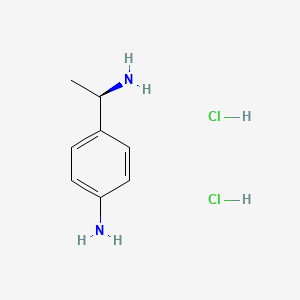
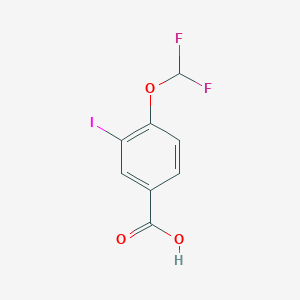
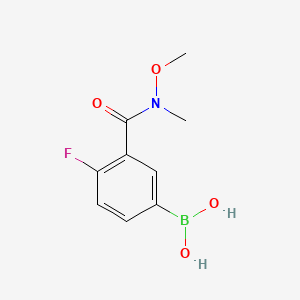
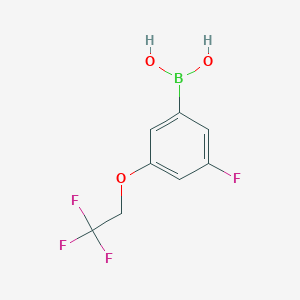
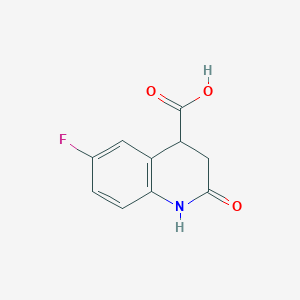
methanone hydrochloride](/img/structure/B1437259.png)
